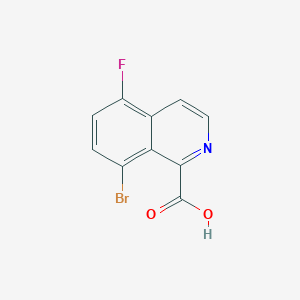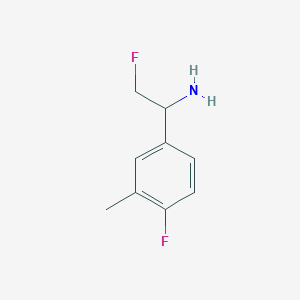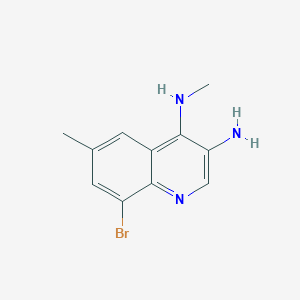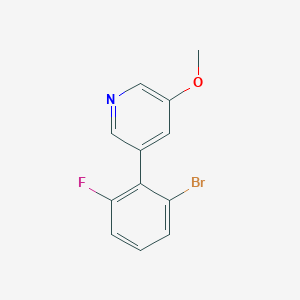
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an isoquinoline ring, which is further functionalized with a carboxylic acid group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Analyse Chemischer Reaktionen
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Organic Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing new pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid is not well-documented in the literature. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, potentially affecting enzyme activity, receptor binding, or cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
- 5-Fluoroisoquinoline-1-carboxylic acid
- 8-Bromoisoquinoline-1-carboxylic acid
- Isoquinoline-1-carboxylic acid
These compounds share a similar core structure but differ in the presence and position of substituents like bromine and fluorine. The unique combination of these substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C10H5BrFNO2 |
|---|---|
Molekulargewicht |
270.05 g/mol |
IUPAC-Name |
8-bromo-5-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
VFYCIYUFXRDPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C=CN=C2C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
amine](/img/structure/B13222983.png)



![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)

